molecular formula C24H42O21 B3030429 Sizofiran CAS No. 9050-67-3

Sizofiran

カタログ番号 B3030429
CAS番号: 9050-67-3
分子量: 666.6 g/mol
InChIキー: WDQLRUYAYXDIFW-RWKIJVEZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sizofiran, also known as Schizophyllan or SPG, is a beta-D-glucan obtained from the Aphyllophoral fungus Schizophyllum commune . It is used as an immunoadjuvant in the treatment of neoplasms, especially tumors found in the stomach . Sizofiran has been used in trials studying the treatment of Cervical Cancer .


Molecular Structure Analysis

Sizofiran is a β-1,3 beta-glucan with β-1,6 branching . It has a molecular weight of 450,000 Da, and a specific rotation in water of +18-24° .


Chemical Reactions Analysis

Sizofiran has been studied for its potential as an eIF4E inhibitor, a protein involved in the development of various cancers . Molecular docking studies found Sizofiran to have the most affinity eIF4E binding energy out of 93 phytochemicals, 5 current drugs, and 4 known inhibitors .


Physical And Chemical Properties Analysis

Sizofiran is a neutral extracellular polysaccharide . It has a molecular weight of 450,000 Da, and a specific rotation in water of +18-24° .

科学的研究の応用

Immunomodulatory Effects in Cancer Treatment

Sizofiran has been studied for its immunomodulatory effects in cancer treatment, particularly in enhancing the immunofunction of regional lymph nodes in patients with cervical and gastric cancer. Shimizu et al. (2010) found that sizofiran augmented interleukin-2 (IL-2) production in regional lymph nodes, which was accompanied by an increase in cells stained with anti-Leu-3a and IL-2 receptor in patients with cervical cancer (Shimizu, Hasumi, & Masubuchi, 2010). Fujimoto et al. (1991) observed that in patients with curatively resected gastric cancer, the survival probability and recurrence rates were better in sizofiran-administered patients compared to controls, indicating sizofiran's potential as a biological response modifier in cancer treatment (Fujimoto et al., 1991).

Enhancement of Radiotherapy Efficacy

The combination of sizofiran with radiotherapy has been shown to improve clinical outcomes in patients with cervical cancer. A randomized controlled study conducted by Noda et al. (1992) revealed that the combination led to higher complete response rates and a more rapid recovery from decreased lymphocyte counts due to radiotherapy, suggesting sizofiran's role in enhancing the efficacy of radiotherapy (Noda et al., 1992).

Protective Effects Against Chemotherapy and Radiotherapy-Induced Damage

Sizofiran has been found to exhibit protective effects against the damage induced by chemotherapy and radiotherapy. Yang et al. (1993) reported that sizofiran inhibited sister chromatid exchanges (SCEs) in the bone marrow cells of mice treated with various anticancer agents or irradiation, indicating its potential role in preventing chromosomal damage induced by cancer treatment (Yang, Tsuchiya, Arika, & Hosokawa, 1993).

Activation of Peritoneal Macrophages in Gynecological Malignancies

Chen and Hasumi (1993) explored the influence of sizofiran combined with recombinant interferon-γ on the biological activities of peritoneal macrophages in patients with gynecological malignancies. Their findings suggest that sizofiran, along with interferon-γ, could enhance the number of peritoneal macrophages and the production of cytokines, potentially offering a therapeutic approach to prevent the recurrence of gynecological malignancies, including ovarian cancer (Chen & Hasumi, 1993).

Safety and Hazards

Sizofiran, classified as a beta-glucan and extracted from the fungus Schizophyllum commune, showed no quantifiable adverse reactions through independent scientific procedures . With its classification as a beta-glucan, Sizofiran is generally recognized as safe (GRAS) by the United States FDA .

将来の方向性

Designed Sizofiran-related compounds showed better activity than the current drugs such as Camptosar, Sorafenib, Regorafenib, Doxorubicin, and Kenpaullone, indicating strong potential to suppress CRC progression by targeting eIF4E . This research aims to significantly aid development of improved eIF4E-targeting drugs for cancer treatment .

特性

IUPAC Name

(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-5-9(28)13(32)15(34)22(41-5)39-4-8-12(31)20(45-23-16(35)14(33)10(29)6(2-26)42-23)18(37)24(43-8)44-19-11(30)7(3-27)40-21(38)17(19)36/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19+,20+,21-,22-,23+,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQLRUYAYXDIFW-RWKIJVEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238184
Record name Sizofiran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol

CAS RN

9050-67-3
Record name Sizofiran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13128
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sizofiran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。